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Compound of Interest

Compound Name: CDK2 degrader 5

Cat. No.: B15585598 Get Quote

This technical guide provides a comprehensive overview of the biological activity of a selective

Cyclin-Dependent Kinase 2 (CDK2) degrader, herein referred to as "CDK2 Degrader 5" as a

representative Proteolysis Targeting Chimera (PROTAC). This document is intended for

researchers, scientists, and drug development professionals, offering in-depth data,

experimental methodologies, and pathway visualizations to facilitate a thorough understanding

of this class of compounds.

Core Efficacy and Selectivity
PROTAC-mediated degradation of CDK2 presents a promising therapeutic strategy, particularly

in cancers characterized by CCNE1 amplification. By inducing the ubiquitination and

subsequent proteasomal degradation of CDK2, these degraders effectively eliminate the target

protein, leading to cell cycle arrest and potent anti-proliferative effects.

The representative CDK2 degrader, PROTAC-8, demonstrates selective and partial

degradation of CDK2.[1] It has a half-maximal degradation concentration (DC50) of

approximately 100 nM.[1] Notably, PROTAC-8 shows high selectivity for CDK2 over other

closely related cyclin-dependent kinases such as CDK1, CDK5, CDK7, and CDK9.[1] This

selectivity is a key advantage over traditional ATP-competitive CDK2 inhibitors, which can

suffer from off-target effects at higher concentrations.[2] The degradation of CDK2 is mediated

by the proteasome, as co-treatment with a proteasome inhibitor rescues CDK2 levels.[1]
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Parameter Value Cell Line Notes

DC50 ~100 nM HEI-OC1

Half-maximal

degradation

concentration.[1]

Dmax >50% HiBiT Assay
Maximum degradation

level.[3]

Selectivity Selective for CDK2 HEI-OC1

No significant

degradation of CDK1,

CDK5, CDK7, or

CDK9 observed.[1]

Mechanism Proteasome-mediated HEI-OC1

Degradation is

blocked by the

proteasome inhibitor

MG-132.[1]

Table 1: Quantitative Biological Activity of a Representative CDK2 Degrader (PROTAC-8).

Signaling Pathways and Mechanism of Action
CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition.[2] It

forms active complexes with cyclin E and cyclin A, which then phosphorylate key substrates,

most notably the Retinoblastoma (RB) protein.[2][4] Phosphorylation of RB by CDK2/cyclin

complexes leads to its inactivation and the release of E2F transcription factors, which in turn

drive the expression of genes required for DNA replication and cell cycle progression.

CDK2 degraders, such as PROTAC-8, function as heterobifunctional molecules. One end of

the molecule binds to CDK2, while the other end recruits an E3 ubiquitin ligase, such as

Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][2][5] This induced proximity facilitates the

transfer of ubiquitin from the E3 ligase to CDK2, marking it for degradation by the 26S

proteasome.[5] The resulting depletion of CDK2 leads to a reduction in RB phosphorylation,

causing cell cycle arrest at the G1/S checkpoint and inhibiting proliferation in cancer cells,

especially those with an amplification of the CCNE1 gene which encodes for cyclin E1.[2][6]
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1. PROTAC Design
(CDK2 Ligand, Linker, E3 Ligand)

2. Chemical Synthesis

3. Biochemical Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

